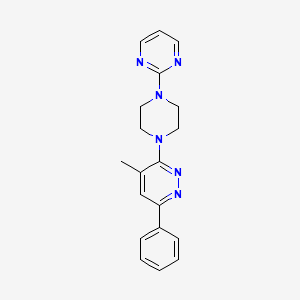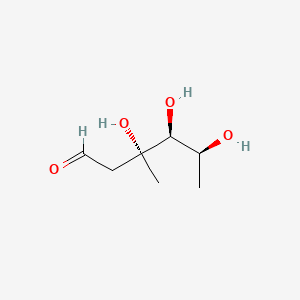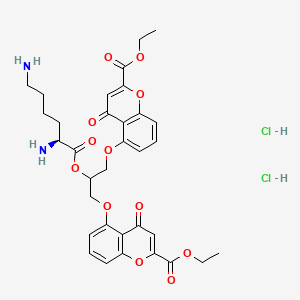
Naproxen
Overview
Description
Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) that works by reducing hormones that cause inflammation and pain in the body . It is used to treat pain or inflammation caused by conditions such as arthritis, ankylosing spondylitis, tendinitis, bursitis, gout, or menstrual cramps .
Synthesis Analysis
The synthesis of this compound involves novel practical and asymmetric approaches . Over the last 10 years, the development of a synthetic route to this compound has included developing methodologies, finding novel synthetic routes, and applying continuous-flow chemistry .Molecular Structure Analysis
This compound has a molecular formula of C14H14O3 . It is a methoxynaphthalene that is 2-methoxynaphthalene substituted by a carboxy ethyl group at position 6 .Chemical Reactions Analysis
This compound derivatives have been synthesized and their reactions studied . This has enabled access to more potent and selective derivatives from the key frameworks of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied, but specific details were not found in the search results .Scientific Research Applications
Nanotechnology in Drug Delivery
Naproxen has been utilized in nanotechnology for drug delivery applications. Mansouri et al. (2020) explored the intercalation of this compound into layered double hydroxide (LDH) nanostructures. This novel drug nanocarrier showed potential in inhibiting bacterial growth without cytotoxicity to myoblast cells, indicating its promise in drug delivery systems (Mansouri, Tarhriz, Yousefi, & Dilmaghani, 2020).
Anti-influenza Virus Activity
This compound's broader potential was demonstrated in its efficacy against influenza viruses. Zheng et al. (2019) found that this compound inhibited influenza B virus replication more effectively than oseltamivir in mice. This study highlights this compound's potential as a multi-mechanistic anti-influenza virus therapeutic (Zheng et al., 2019).
Solubility and Pharmacokinetics
The solubility and pharmacokinetic properties of this compound have been studied in various solvents. Mokhtarpour et al. (2019) investigated its solubility in choline chloride-based deep eutectic solvents, providing insights into enhancing drug solubility (Mokhtarpour, Shekaari, Martínez, & Zafarani-Moattar, 2019).
Cancer Research
This compound's role in cancer research has been significant. Bednarz et al. (2022) reviewed its impact on signaling pathways in cancer initiation, promotion, and progression, suggesting this compound's potential in cancer treatment and prevention (Bednarz et al., 2022).
Environmental Applications
In environmental science, Kopecká et al. (2022) studied the oxidation of this compound in wastewater using pulsed corona discharge, an advanced oxidation process. This research contributes to the understanding of removing pharmaceutical contaminants from water (Kopecká, Onga, & Preis, 2022).
Topical Delivery Systems
This compound's use in topical delivery systems was explored by Noreen et al. (2021), who developed a novel this compound-loaded nanocarrier-based gel for improved drug permeation andreduced gastrointestinal tract side effects. This topical gel showed promising anti-inflammatory activity in vivo, indicating a potential advancement in the delivery of this compound for arthritis treatment (Noreen et al., 2021).
Water Treatment Processes
Research on water treatment processes has also incorporated this compound. Liu et al. (2019) investigated this compound degradation in chlorination and UV/chlorine disinfection processes, emphasizing the need for advanced methods to remove such pharmaceuticals from water environments (Liu, Tang, Wu, Feng, & Zhang, 2019).
Nanoformulation for Cancer Cells
This compound's nanoformulation was studied for its role in cancer cell treatment. Erfani-Moghadam et al. (2020) developed a nanoformulation for delivering this compound to cancer cells, demonstrating its potential in reducing the therapeutic dose and enhancing anti-inflammatory and anticancer applications (Erfani-Moghadam et al., 2020).
Pharmacokinetic Study
A pharmacokinetic study was conducted by Dionísio et al. (2020), exploring the simultaneous separation of this compound and its metabolite in saliva samples, which contributes to a deeper understanding of this compound's absorption and metabolism (Dionísio et al., 2020).
Catalytic Systems for Water Treatment
In another study, Fayyaz et al. (2021) investigated the use of a nanocatalyst for the degradation of this compound in water treatment processes. This study highlights innovative approaches to address the environmental impact of pharmaceutical pollutants (Fayyaz et al., 2021).
Mechanism of Action
Target of Action
Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase 1 and 2 (COX1, 2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
This compound acts by inhibiting the COX enzymes , thereby reducing the production of prostaglandins . This inhibition is thought to be reversible and non-covalent . By reducing prostaglandin synthesis, this compound alleviates the symptoms of inflammation, such as pain and fever .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins. When this compound inhibits these enzymes, the production of prostaglandins is reduced, leading to decreased inflammation and pain .
Pharmacokinetics
This compound is characterized by rapid and complete absorption after oral administration, with an in vivo bioavailability of 95% . It is highly protein-bound, with more than 99% binding to plasma proteins . The elimination half-life of this compound is approximately 12 to 17 hours . This compound is metabolized by the liver to inactive metabolites, which are then excreted in the urine .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and pain . By inhibiting the production of prostaglandins, this compound can effectively manage acute pain as well as pain related to rheumatic diseases . It is also used to treat a variety of conditions including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, tendinitis, bursitis, acute gout, primary dysmenorrhea, and mild to moderate pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been detected in various types of water, including drinking water and groundwater . Although the concentrations are low, long-term exposure to this compound, especially when mixed with other drugs, may have a negative effect on non-target organisms . Furthermore, this compound is expected to be slowly degraded in the environment, and the risk of bioaccumulation in aquatic organisms is low due to its low octanol-water distribution coefficients .
Safety and Hazards
Naproxen can cause side effects such as indigestion, heartburn, stomach pain, nausea, headache, dizziness, drowsiness, bruising, itching, rash, swelling, or ringing in your ears . Serious side effects can include signs of an allergic reaction, severe skin reaction, heart attack, stroke, stomach bleeding, liver problems, kidney problems, low red blood cells (anemia), or severe skin reaction .
properties
IUPAC Name |
(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWTZPSULFXXJA-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040686 | |
| Record name | Naproxen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Naproxen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001923 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in ether; soluble in methanol, chloroform, Soluble in 25 parts ethanol (96%), 20 parts methanol, 15 parts chloroform, 40 parts ether. Practically insoluble in water, Practically insoluble in water and freely soluble in alcohol., In water, 15.9 mg/L at 25 °C, 0.0159 mg/mL at 25 °C | |
| Record name | Naproxen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00788 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NAPROXEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3369 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Naproxen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001923 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
As with other non-selective NSAIDs, naproxen exerts it's clinical effects by blocking COX-1 and COX-2 enzymes leading to decreased prostaglandin synthesis. Although both enzymes contribute to prostaglandin production, they have unique functional differences. The COX-1 enzymes is constitutively active and can be found in normal tissues such as the stomach lining, while the COX-2 enzyme is inducible and produces prostaglandins that mediate pain, fever and inflammation. The COX-2 enzyme mediates the desired antipyretic, analgesic and anti-inflammatory properties offered by Naproxen, while undesired adverse effects such as gastrointestinal upset and renal toxicities are linked to the COX-1 enzyme., Naproxen has pharmacologic actions similar to those of other prototypical nonsteroidal anti-inflammatory agents (NSAIAs). The drug exhibits anti-inflammatory, analgesic, and antipyretic activity. The exact mechanisms have not been clearly established, but many of the actions appear to be associated principally with the inhibition of prostaglandin synthesis. Naproxen inhibits the synthesis of prostaglandins in body tissues by inhibiting cyclooxygenase; at least 2 isoenzymes, cyclooxygenase-1 (COX-1) and -2 (COX-2) (also referred to as prostaglandin G/H synthase-1 (PGHS-1) and -2 (PGHS-2), respectively), have been identified that catalyze the formation of prostaglandins in the arachidonic acid pathway. Naproxen, like other prototypical NSAIAs, inhibits both COX-1 and COX-2. Although the exact mechanisms have not been clearly established, NSAIAs appear to exert anti-inflammatory, analgesic, and antipyretic activity principally through inhibition of the COX-2 isoenzyme; COX-1 inhibition presumably is responsible for the drugs' unwanted effects on GI mucosa and platelet aggregation., The anti-inflammatory, analgesic, and antipyretic effects of naproxen and other nonsteroidal anti-inflammatory agents (NSAIAs), including selective inhibitors of COX-2 (e.g., celecoxib, rofecoxib), appear to result from inhibition of prostaglandin synthesis. While the precise mechanism of the anti-inflammatory and analgesic effects of NSAIAs continues to be investigated, these effects appear to be mediated principally through inhibition of the COX-2 isoenzyme at sites of inflammation with subsequent reduction in the synthesis of certain prostaglandins from their arachidonic acid precursors. Naproxen stabilizes lysosomal membranes and inhibits the response of neutrophils to chemotactic stimuli. The drug does not possess glucocorticoid or adrenocorticoid-stimulating properties., Naproxen lowers body temperature in patients with fever. Although the mechanism of the antipyretic effect of nonsteroidal anti-inflammatory agents is not known, it has been suggested that suppression of prostaglandin synthesis in the CNS (probably in the hypothalamus) may be involved., Naproxen-induced inhibition of prostaglandin synthesis may result in decreased frequency and intensity of uterine contractility. Prostaglandins E2 and F2alpha increase the amplitude and frequency of uterine contractions in pregnant women; current evidence suggests that primary dysmenorrhea is also mediated by these prostaglandins. Whether the increased production of prostaglandins associated with primary dysmenorrhea is mediated by COX-1 or COX-2 remains to be determined. Blood concentrations of a metabolite of prostaglandin F2alpha have been found to decrease in women with dysmenorrhea who were receiving naproxen. Therapy with naproxen has been effective in relieving menstrual pain and has reduced blood loss in women with menorrhagia, probably by inhibiting the formation of these prostaglandins. Administration of naproxen during late pregnancy may prolong gestation by inhibiting uterine contractions. | |
| Record name | Naproxen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00788 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NAPROXEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3369 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
(2S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid, (2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid, (2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid, (2S)-2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid, For more Impurities (Complete) data for NAPROXEN (14 total), please visit the HSDB record page. | |
| Record name | NAPROXEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3369 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetone-hexane, White to off-white crystalline powder, White to creamy white, crystalline powder; soluble in water and sparingly soluble in alcohol. /Naproxen sodium/ | |
CAS RN |
22204-53-1 | |
| Record name | Naproxen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22204-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naproxen [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022204531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naproxen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00788 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NAPROXEN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NAPROXEN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naproxen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naproxen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPROXEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57Y76R9ATQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NAPROXEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3369 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Naproxen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001923 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152°C, 155 °C, Crystals from acetone; mp: 244-246 °C; specific optical rotation: -11 deg at 25 °C/D (in methanol) /Naproxen sodium salt/, 153 °C | |
| Record name | Naproxen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00788 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NAPROXEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3369 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Naproxen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001923 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of naproxen?
A: this compound exerts its therapeutic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. [, , , ] These enzymes are responsible for the production of prostaglandins, lipid compounds involved in inflammation and pain signaling. By inhibiting COX enzymes, this compound reduces prostaglandin synthesis, thus alleviating pain and inflammation.
Q2: Does this compound exhibit selectivity for COX-1 or COX-2?
A: Unlike some newer non-steroidal anti-inflammatory drugs (NSAIDs), this compound is considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. [, , ] This lack of selectivity contributes to its efficacy but also plays a role in its potential gastrointestinal side effects, as COX-1 is involved in protecting the gastric mucosa.
Q3: Beyond COX inhibition, are there other potential mechanisms contributing to this compound's effects?
A: Research suggests this compound might exert additional effects beyond COX inhibition. One study investigated its impact on lysosomal enzyme activities in inflamed tissues. [] Results indicated that this compound could inhibit enzymes like β-glucuronidase, lysozyme, acid protease, and collagenolytic enzymes, potentially contributing to its anti-inflammatory and anti-rheumatic properties.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C14H14O3, and its molecular weight is 230.26 g/mol.
Q5: What are the key spectroscopic characteristics of this compound?
A5: While specific spectroscopic data is not provided in these research papers, this compound's structure can be analyzed using techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). IR spectroscopy would reveal characteristic peaks for the carboxylic acid and ether functional groups. NMR spectroscopy would provide detailed information about the hydrogen and carbon environments within the molecule. MS would confirm the molecular weight and fragmentation pattern.
Q6: How does co-spray drying with hypromellose (HPMC) affect the physicochemical properties of this compound and this compound sodium?
A: A study investigating spray drying techniques for this compound and this compound sodium revealed that co-spray drying with HPMC led to changes in crystallinity and particle morphology. [] Specifically, co-spray drying reduced this compound's crystallinity and increased the content of this compound sodium dihydrate. These changes translated to improved tableting properties and dissolution rates, potentially enhancing bioavailability.
Q7: Has computational chemistry been employed in this compound research?
A: Yes, computational studies have been utilized to understand this compound's interactions with biological targets. One study employed virtual screening and molecular dynamics (MD) simulations to investigate this compound's potential antiviral activity against influenza A virus. [] The simulations revealed this compound's potential binding sites on the viral nucleoprotein, suggesting a novel target for antiviral development.
A7: While these research papers do not delve into specific SAR studies for this compound, it's a crucial aspect of drug development. Modifying this compound's structure, such as altering the substituents on the naphthalene ring or modifying the propionic acid side chain, could impact its COX enzyme binding affinity, selectivity for COX-1 or COX-2, and ultimately its pharmacological activity and safety profile.
Q8: How can this compound's stability and bioavailability be enhanced through formulation strategies?
A: Several approaches have been explored to improve this compound's formulation. One study investigated the use of chitosan-naproxen sodium spray-dried complexes. [] These complexes demonstrated reduced ulcerogenic potential compared to free this compound, suggesting a safer profile. Additionally, the complexes showed enhanced antiarthritic effects, highlighting the potential for improving both safety and efficacy through targeted formulations.
Q9: What is the typical pharmacokinetic profile of this compound?
A: this compound exhibits rapid and complete absorption following oral administration. [] It has a relatively long half-life, averaging 13 hours, allowing for twice-daily dosing. this compound is extensively metabolized, primarily by cytochrome P450 enzymes, and excreted mainly in the urine. []
Q10: Can food intake influence the pharmacokinetics of this compound?
A: A preclinical study in minipigs observed that food intake prolonged the systemic absorption of this compound. [] This finding suggests that food intake could potentially affect the onset and duration of action, although further research in humans is needed to confirm these findings.
Q11: Are there any known drug interactions that can alter this compound's pharmacokinetics?
A: Research has identified potential drug interactions involving this compound. One study found that co-administration of the NSAIDs ketoprofen or this compound with zalcitabine, an antiretroviral drug, significantly altered zalcitabine's pharmacokinetics in rats. [] Specifically, both NSAIDs reduced renal clearance of zalcitabine, leading to increased systemic exposure and prolonged half-life. This interaction could have implications for dosing and potential toxicity.
Q12: How does this compound's pharmacokinetic profile correlate with its analgesic efficacy?
A: One study exploring this compound's effectiveness in dysmenorrhea found a correlation between low serum this compound concentrations and minimal pain relief. [] This finding highlights the importance of adequate drug absorption and systemic exposure for achieving optimal therapeutic outcomes.
Q13: Has this compound demonstrated efficacy in animal models of pain and inflammation?
A: Yes, this compound's efficacy has been investigated in various animal models. One study explored its effects in a rat model of migraine, finding that a combination of this compound and liposomal curcumin showed improved antioxidant and anti-nociceptive effects compared to either agent alone. [] This suggests a potential synergistic effect and highlights the value of exploring combination therapies.
Q14: What are the potential toxicological implications of this compound use?
A: While considered relatively safe when used appropriately, this compound, like other NSAIDs, can pose certain toxicological risks. One study reported a case of this compound-induced generalized bullous fixed drug eruption, a severe cutaneous adverse reaction. [] This case highlights the importance of careful monitoring and awareness of potential adverse effects, even with commonly used medications.
Q15: Are there any post-mortem studies investigating this compound distribution and potential toxicity?
A: A post-mortem study analyzed this compound concentrations in various tissues, including blood and liver, from individuals who had taken therapeutic doses. [] Results suggested a low propensity for post-mortem redistribution of this compound, indicating its reliability in toxicological analyses. The study also presented data from a fatality attributed to acute this compound intoxication, highlighting the potential for severe toxicity with excessive doses.
Q16: Can microemulsions enhance the transdermal delivery of this compound?
A: A study investigated the potential of microemulsions as a transdermal delivery system for this compound. [] The microemulsions, composed of Tween-80, isopropyl myristate, water, and either alcohol or propylene glycol as cosurfactants, demonstrated promising results. The permeation of this compound through excised rabbit skin was enhanced, suggesting a viable alternative to oral administration, particularly for patients who experience gastrointestinal side effects.
Q17: What analytical techniques are commonly employed to quantify this compound in biological samples?
A: High-Performance Liquid Chromatography (HPLC) is frequently used to measure this compound concentrations in biological samples. One study developed and validated an HPLC method for the simultaneous estimation of paracetamol and this compound in tablet formulations. [] This method utilized an Eclipse XDB C18 column and a gradient mobile phase for efficient separation and quantification of both drugs.
Q18: Can spectroscopic methods be used to quantify this compound in pharmaceutical formulations?
A: Yes, spectroscopic techniques offer alternative approaches for this compound quantification. One study employed a first-order derivative UV spectrophotometric method for simultaneous estimation of sumatriptan succinate and this compound sodium in a combined dosage form. [] This method provided a simple, precise, and accurate way to determine both drugs without prior separation.
Q19: What is the environmental fate of this compound and its potential impact on ecosystems?
A: this compound has been detected in various environmental compartments, raising concerns about its ecological impact. One study investigated the biodegradation of this compound using selected fungal strains. [] Among the tested strains, Aspergillus niger exhibited the highest efficiency in removing this compound. The study identified O-desmethylthis compound and 7-hydroxythis compound as the main by-products of fungal transformation, providing insights into the biodegradation pathway.
Q20: How do different formulations influence this compound's dissolution rate and subsequently its bioavailability?
A: this compound's dissolution rate is a crucial factor influencing its absorption and therapeutic efficacy. Research has demonstrated that formulation strategies can significantly impact this parameter. For instance, spray-dried forms of this compound and this compound sodium, particularly when co-spray dried with HPMC, exhibited improved dissolution profiles compared to their unprocessed counterparts. [] This enhanced dissolution can lead to faster drug absorption and potentially improved bioavailability.
A20: Analytical method validation is a critical aspect of ensuring reliable and accurate quantification of this compound in various matrices. The research papers highlight that developed methods for this compound analysis, such as HPLC and UV spectrophotometric methods, were validated according to established guidelines, ensuring their suitability for their intended purposes.
A20: While not explicitly detailed, the research implies that quality control and assurance measures are integral throughout the development, manufacturing, and distribution of this compound-containing products. These measures aim to ensure consistent drug quality, purity, and efficacy, ultimately guaranteeing patient safety and optimal therapeutic outcomes.
A20: These research papers do not provide details on this compound's interactions with specific drug transporters. Understanding these interactions is crucial for predicting drug disposition, potential drug-drug interactions, and optimizing therapeutic outcomes.
A: this compound is primarily metabolized by cytochrome P450 enzymes, and its potential to induce or inhibit these enzymes is an important consideration for potential drug interactions. While not extensively discussed, one study did mention that this compound is metabolized by the cytochrome P450 enzyme system during its biodegradation. [] Further research is needed to characterize this compound's specific interactions with drug-metabolizing enzymes and their clinical implications.
Q21: Are there methods for recycling this compound resolution solvents and byproducts?
A: One study focused on developing a sustainable method for recycling the resolution solvent, resolving agent, and by-product generated during this compound resolution. [] The method utilized an overgravitational revolving bed for efficient solvent recovery and subsequent recycling of the resolving agent and D,L-naproxen salt. This approach minimizes waste generation, reduces environmental impact, and promotes resource efficiency in this compound production.
A: The provided research papers offer glimpses into the historical use and research surrounding this compound. For instance, one study mentions a double-blind trial comparing the effects of this compound and aspirin on the gastric mucosa of healthy volunteers. [] This highlights the ongoing research efforts to understand and mitigate the gastrointestinal risks associated with NSAID use, a significant concern since their introduction.
Q22: What are some examples of cross-disciplinary research approaches employed in studying this compound?
A: Research on this compound extends beyond traditional pharmaceutical sciences, encompassing diverse fields like material science, analytical chemistry, and environmental science. For instance, the exploration of microemulsions for transdermal drug delivery highlights the synergy between material science and pharmaceutical development. [] Similarly, investigations into the biodegradation of this compound using fungal strains demonstrate the integration of environmental microbiology and pharmaceutical science. [] These cross-disciplinary collaborations are crucial for advancing our understanding of this compound's properties, optimizing its therapeutic applications, and minimizing its environmental impact.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

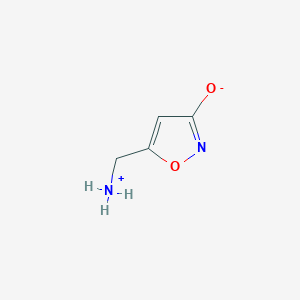
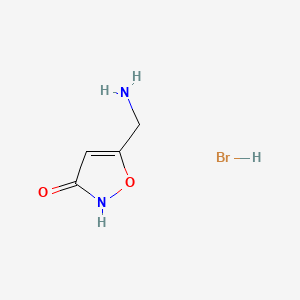

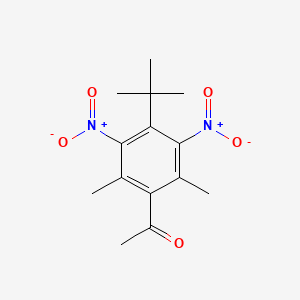
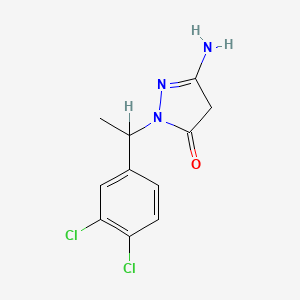
![methyl 1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninate](/img/structure/B1676875.png)
![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]hexanamide](/img/structure/B1676876.png)
